
(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(OC-6-44)-Tricarbonylchloro(glycinato-: is an organometallic compound that features a central metal atom coordinated with three carbonyl groups, a chlorine atom, and a glycinato ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-44)-Tricarbonylchloro(glycinato- typically involves the reaction of a metal precursor with carbon monoxide, chlorine, and glycine under controlled conditions. A common synthetic route might include:
Step 1: Reacting the metal precursor with carbon monoxide to form a tricarbonyl complex.
Step 2: Introducing chlorine to the reaction mixture to replace one of the ligands with a chlorine atom.
Step 3: Adding glycine to the reaction mixture to form the glycinato ligand.
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with careful control of reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity.
化学反应分析
Types of Reactions
(OC-6-44)-Tricarbonylchloro(glycinato-: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require specific reagents and conditions, such as the presence of a coordinating solvent or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while reduction could produce a lower oxidation state complex.
科学研究应用
(OC-6-44)-Tricarbonylchloro(glycinato-:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioinorganic model compound.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of fine chemicals and materials.
作用机制
The mechanism by which (OC-6-44)-Tricarbonylchloro(glycinato- exerts its effects involves coordination with target molecules or ions. The metal center can interact with substrates, facilitating various chemical transformations. The specific pathways and molecular targets depend on the context of its application.
相似化合物的比较
(OC-6-44)-Tricarbonylchloro(glycinato-: can be compared with other similar organometallic compounds, such as:
- Tricarbonylchloro(ethylenediamine)metal complexes
- Tricarbonylchloro(aminocarboxylate)metal complexes
These compounds share similar structural features but differ in their ligands, which can influence their reactivity and applications. The uniqueness of (OC-6-44)-Tricarbonylchloro(glycinato-
属性
分子式 |
C5H7ClNO5Ru+2 |
|---|---|
分子量 |
297.6 g/mol |
IUPAC 名称 |
carboxymethylazanide;chlororuthenium;methanone |
InChI |
InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1 |
InChI 键 |
LVQNKXKGNMIZIH-UHFFFAOYSA-M |
规范 SMILES |
[CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)[NH-].Cl[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



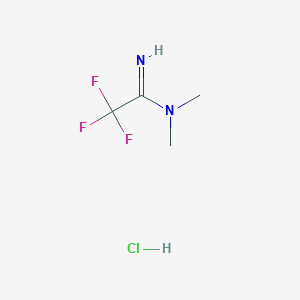

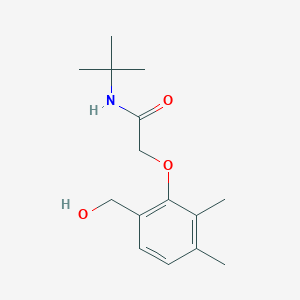
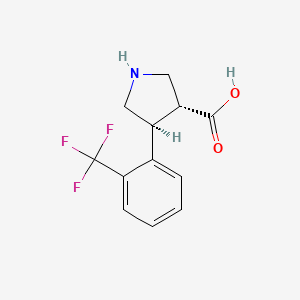
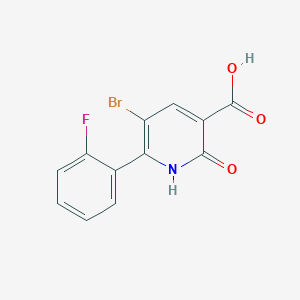
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)



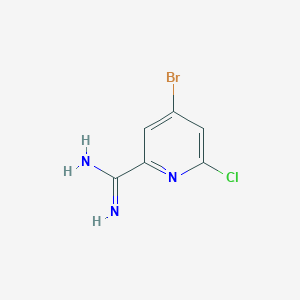
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


